molecular formula C15H23N3O2 B6636767 1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea

1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea

Cat. No. B6636767
M. Wt: 277.36 g/mol
InChI Key: XUENJYDANSIDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea, also known as HU-308, is a synthetic cannabinoid receptor agonist that has been studied for its potential therapeutic applications. This compound is of interest to researchers due to its ability to selectively target the CB2 receptor, which is primarily found in immune cells and has been linked to various physiological processes.

Mechanism of Action

1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea selectively targets the CB2 receptor, which is primarily found in immune cells. Activation of the CB2 receptor has been linked to various physiological processes, including inflammation, pain, and immune function. 1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea has been shown to activate the CB2 receptor without affecting the CB1 receptor, which is primarily found in the brain and has been linked to psychoactive effects.
Biochemical and Physiological Effects:
1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea has been shown to have a number of biochemical and physiological effects, including reducing inflammation and pain, inhibiting cancer cell growth, and modulating immune function. In animal models of arthritis and neuropathic pain, 1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea has been shown to reduce pain and inflammation by activating the CB2 receptor. Additionally, 1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea in laboratory experiments is its selective targeting of the CB2 receptor, which allows for the study of specific physiological processes without affecting other systems. Additionally, 1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further study. However, one limitation of using 1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea in laboratory experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of 1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea. One area of interest is the potential use of 1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea as a treatment for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanisms underlying 1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea's effects on cancer cell growth and immune function. Finally, the development of more soluble derivatives of 1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea could improve its utility in laboratory experiments and potential therapeutic applications.

Synthesis Methods

1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea can be synthesized through a multi-step process that involves the reaction of cyclohexanone with hydroxylamine to form the corresponding oxime, which is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with 3-methylpyridine-4-carbonyl chloride to form the final product.

Scientific Research Applications

1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea has been studied for its potential therapeutic applications in a variety of areas, including inflammation, pain, and cancer. In preclinical studies, 1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, 1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.

properties

IUPAC Name

1-(4-hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-11-10-16-8-6-12(11)7-9-17-15(20)18-13-2-4-14(19)5-3-13/h6,8,10,13-14,19H,2-5,7,9H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUENJYDANSIDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CCNC(=O)NC2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.